1-Benzyl-5-bromo-6-fluorobenzotriazole

Medicinal Chemistry Drug Design ADME Properties

1-Benzyl-5-bromo-6-fluorobenzotriazole (CAS 1365272-70-3) is a halogenated benzotriazole derivative characterized by a benzyl group at N1, bromine at C5, and fluorine at C6. It belongs to the class of heterocyclic building blocks commonly employed in medicinal chemistry research, particularly as a scaffold for protein kinase inhibitors.

Molecular Formula C13H9BrFN3
Molecular Weight 306.138
CAS No. 1365272-70-3
Cat. No. B578064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-bromo-6-fluorobenzotriazole
CAS1365272-70-3
Synonyms1-Benzyl-5-broMo-6-fluorobenzotriazole
Molecular FormulaC13H9BrFN3
Molecular Weight306.138
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=N2)Br)F
InChIInChI=1S/C13H9BrFN3/c14-10-6-12-13(7-11(10)15)18(17-16-12)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyJTZWFCMDDNXPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-bromo-6-fluorobenzotriazole CAS 1365272-70-3: Procurement-Ready Halogenated Benzotriazole Scaffold for Kinase Research


1-Benzyl-5-bromo-6-fluorobenzotriazole (CAS 1365272-70-3) is a halogenated benzotriazole derivative characterized by a benzyl group at N1, bromine at C5, and fluorine at C6. It belongs to the class of heterocyclic building blocks commonly employed in medicinal chemistry research, particularly as a scaffold for protein kinase inhibitors [1]. Its computed XLogP3 of 3.5 indicates significantly higher lipophilicity compared to N-unsubstituted or N-methyl analogs [1], while its molecular weight (306.13 g/mol) and hydrogen bond acceptor count (3) position it within drug-like chemical space [1].

Why N1-Benzyl Substitution Distinguishes 1-Benzyl-5-bromo-6-fluorobenzotriazole from Other 5-Bromo-6-fluoro Benzotriazoles


Benzotriazole derivatives with identical halogen substitution patterns (5-bromo-6-fluoro) but differing N1-substituents cannot be considered interchangeable research tools. The N1-substituent profoundly influences key physicochemical parameters—including lipophilicity, molecular weight, and conformational flexibility—which directly impact solubility, membrane permeability, and target binding kinetics. Literature evidence demonstrates that N-alkylation of benzotriazoles enhances inhibitory activity and selectivity toward protein kinase CK2 relative to the parent unsubstituted compounds [1]. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a compound with suboptimal properties for the intended experimental system.

Quantitative Differentiation Evidence for 1-Benzyl-5-bromo-6-fluorobenzotriazole Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Benzyl Substitution Increases Calculated Partition Coefficient by ~1.6 Log Units

1-Benzyl-5-bromo-6-fluorobenzotriazole exhibits a computed XLogP3 value of 3.5 [1], reflecting its increased lipophilicity relative to the N-methyl analog (XLogP ~1.87) and the N-unsubstituted parent (XLogP ~1.86) . The benzyl group contributes approximately +1.6 log units to the partition coefficient, indicating substantially higher hydrophobicity.

Medicinal Chemistry Drug Design ADME Properties

Molecular Weight Differential: Benzyl Moiety Adds ~76 Da, Impacting Pharmacological Space

The molecular weight of 1-Benzyl-5-bromo-6-fluorobenzotriazole is 306.13 g/mol [1], compared to 230.04 g/mol for the N-methyl analog [2] and 216.01 g/mol for the N-unsubstituted derivative [3]. The benzyl group contributes 76 Da over methyl and 90 Da over hydrogen, shifting the compound into a higher molecular weight range that may influence tissue distribution and renal clearance.

Medicinal Chemistry Drug-likeness Pharmacokinetics

Conformational Flexibility: Benzyl Group Introduces Two Rotatable Bonds

1-Benzyl-5-bromo-6-fluorobenzotriazole possesses 2 rotatable bonds [1], whereas the N-methyl analog has 0 rotatable bonds . The additional flexibility conferred by the benzyl group allows the molecule to sample a broader conformational space, which may facilitate optimal positioning of the halogen atoms within enzyme binding pockets.

Structural Biology Molecular Docking Conformational Analysis

N-Alkylation Class Effect: Literature Confirms Enhanced CK2 Inhibition with Benzotriazole N-Substitution

A study by Najda-Bernatowicz et al. (2009) demonstrated that N-alkylation of benzotriazole compounds enhances inhibitory activity and selectivity toward protein kinase CK2 relative to the parent unsubstituted benzotriazoles [1]. While specific IC50 values for 1-Benzyl-5-bromo-6-fluorobenzotriazole are not reported in the public literature, the class-level trend supports the rationale for selecting the N-benzyl derivative over N-H analogs in kinase inhibition studies.

Kinase Inhibition Cancer Research Structure-Activity Relationship

Primary Application Scenarios for 1-Benzyl-5-bromo-6-fluorobenzotriazole in Drug Discovery and Chemical Biology


Protein Kinase CK2 Inhibitor SAR Studies

Based on class-level evidence that N-alkylation of benzotriazoles enhances CK2 inhibitory activity [1], 1-Benzyl-5-bromo-6-fluorobenzotriazole is positioned for structure-activity relationship (SAR) investigations exploring how N1-substituent variation modulates kinase selectivity and potency. Its benzyl group offers a distinct steric and electronic profile compared to methyl or tert-butyl analogs, enabling fine-tuning of inhibitor properties.

Cellular Permeability and ADME Profiling

The compound's computed XLogP3 of 3.5—substantially higher than the 1.86–1.87 range of N-methyl and N-H analogs —makes it a valuable probe for assessing the impact of increased lipophilicity on passive membrane diffusion in cell-based assays. This property is particularly relevant for optimizing compounds intended for intracellular kinase targets.

Divergent Synthetic Intermediate for Analog Libraries

The N-benzyl group serves as a protecting group that can be selectively removed via hydrogenolysis, granting access to the N-unsubstituted 5-bromo-6-fluoro benzotriazole core. This feature enables divergent synthetic strategies where a single intermediate can yield multiple N-substituted analogs, streamlining library generation for hit-to-lead campaigns [2].

Drug-like Property Benchmarking and Computational Modeling

With a molecular weight of 306.13 g/mol and a topological polar surface area (TPSA) of 30.7 Ų [3], the compound resides comfortably within established drug-like chemical space. It serves as a useful reference point for medicinal chemists benchmarking new analogs or validating computational models of physicochemical properties.

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